Methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate
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Description
Methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate is a useful research compound. Its molecular formula is C22H22N2O5S and its molecular weight is 426.49. The purity is usually 95%.
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Scientific Research Applications
1. Structural and Spectroscopic Analysis
Methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate has been studied for its structural and spectroscopic properties. Research highlights the synthesis and conformational analysis of related compounds, employing techniques like FTIR, NMR spectroscopy, and mass spectrometry, combined with single-crystal X-ray diffraction and density functional theory (DFT) calculations. These studies provide insights into the molecular structures, confirming them through various spectroscopic methods and comparing them to X-ray diffraction values. Additionally, the molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated, revealing certain physicochemical properties (Huang et al., 2021; Huang et al., 2021).
2. Synthesis and Characterization of Derivatives
Various studies have focused on synthesizing and characterizing derivatives of compounds similar to Methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate. These efforts involve novel synthetic routes, structural elucidation using single-crystal X-ray crystallography, and the exploration of physicochemical properties. The research delves into the synthesis mechanisms, such as Dieckmann condensation, and the creation of multifunctional structures through tandem protocols. The compounds synthesized in these studies are characterized by their distinct structural and chemical properties, offering potential utility in various scientific fields (Koriatopoulou et al., 2008; Indumathi et al., 2007; Stolarczyk et al., 2018).
3. Chemical Reactions and Mechanisms
Research has also been conducted on the chemical reactions and mechanisms involving compounds structurally related to Methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate. These studies encompass a range of topics including the synthesis of novel ring systems, the investigation of spin-crossover phenomena in metal complexes, and the exploration of base-induced chemiluminescence in dioxetane derivatives. The findings contribute to a deeper understanding of the chemical behavior and reactivity of these compounds, shedding light on their potential applications in materials science and synthetic chemistry (Watanabe et al., 2010; Cook et al., 2015).
properties
IUPAC Name |
methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-3-14-6-4-5-7-17(14)23-19(25)13-30-18-12-20(26)24(21(18)27)16-10-8-15(9-11-16)22(28)29-2/h4-11,18H,3,12-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDQVIMYJVVNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate |
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